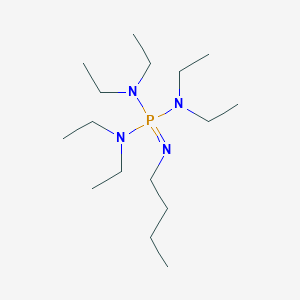
N'''-Butyl-N,N,N',N',N'',N''-hexaethylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by the presence of butyl and hexaethyl groups attached to a phosphorimidic triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide typically involves the reaction of hexaethylphosphoramide with butylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic trioxide derivatives.
Reduction: Reduction reactions can convert the compound into phosphorimidic triamide derivatives with different substituents.
Substitution: The butyl and hexaethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include various phosphorimidic triamide derivatives with different functional groups, which can be tailored for specific applications.
Applications De Recherche Scientifique
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important in agricultural applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide exerts its effects involves the interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia. This inhibition is crucial in reducing nitrogen loss in agricultural soils.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Hexaethylphosphoramide: Lacks the butyl group but has a similar phosphorimidic core.
N,N,N’,N’-Tetramethylphosphorimidic triamide: Contains methyl groups instead of ethyl groups.
Uniqueness
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide is unique due to the combination of butyl and hexaethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
80166-35-4 |
|---|---|
Formule moléculaire |
C16H39N4P |
Poids moléculaire |
318.48 g/mol |
Nom IUPAC |
N-[butylimino-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H39N4P/c1-8-15-16-17-21(18(9-2)10-3,19(11-4)12-5)20(13-6)14-7/h8-16H2,1-7H3 |
Clé InChI |
HNXBKYVDWTWBSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=P(N(CC)CC)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




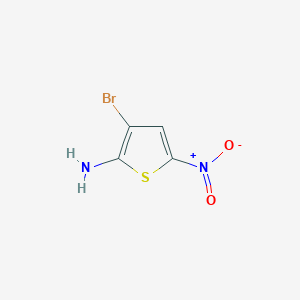
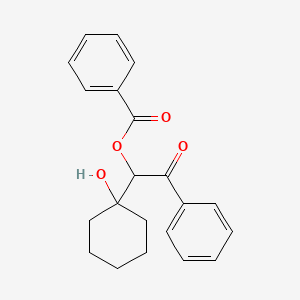
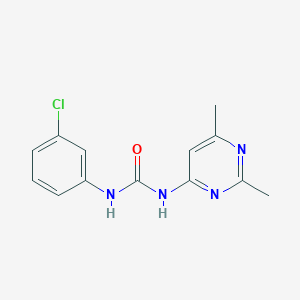
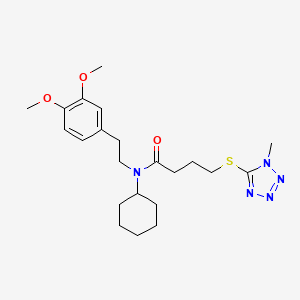
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
